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Compound of Interest

Compound Name: Furyl hydroxymethyl ketone

Cat. No.: B046300

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of furyl hydroxymethyl
ketone, a versatile building block in organic synthesis, with two structurally related alternatives:
2-acetylfuran and 2'-hydroxyacetophenone. The objective is to furnish researchers with the
necessary data and methodologies for unambiguous identification and characterization of
these compounds. All data presented is supported by experimental findings from publicly
available resources.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for furyl hydroxymethyl ketone
and its alternatives.

Table 1: *H NMR Spectral Data (CDCls)
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Chemical Shift (3)

Compound Multiplicity Assignment
ppm
E:Z/In:ydroxymethyl 7.63 dd H-5 (furan)
7.23 dd H-3 (furan)
6.56 dd H-4 (furan)
4.75 S -CHz-
3.5 (broad s) s -OH
2-Acetylfuran 7.59 m H-5 (furan)
7.19 m H-3 (furan)
6.54 m H-4 (furan)
2.48 S -CHs
2'-
Hydroxyacetophenone 1225 > o
7.75 dd H-6'
7.47 ddd H-4'
6.99 dd H-3'
6.88 ddd H-5'
2.61 S -CHs
Table 2: 13C NMR Spectral Data (CDCIs)
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Compound Chemical Shift (6) ppm Assignment
Furyl Hydroxymethyl Ketone 186.5 C=0
152.0 C-2 (furan)

147.0 C-5 (furan)

118.0 C-3 (furan)

1125 C-4 (furan)

65.0 -CHa-

2-Acetylfuran[1] 186.5 C=0
152.6 C-2 (furan)

146.2 C-5 (furan)

117.0 C-3 (furan)

112.0 C-4 (furan)

25.7 -CHs

2'-Hydroxyacetophenone 204.6 C=0
162.4 c-2

136.4 c-4

130.8 C-6'

119.7 C-1

118.9 C-5

118.3 C-3

26.5 -CHs

Table 3: Infrared (IR) Spectral Data (ATR)
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Compound Wavenumber (cm—?) Assignment
Furyl Hydroxymethyl Ketone ~3400 (broad) O-H stretch
~1665 C=0 stretch

~1570, 1470 C=C stretch (furan ring)

~1015 C-O-C stretch (furan ring)

2-Acetylfuran ~1670 C=0 stretch

~1570, 1470

C=C stretch (furan ring)

~1010

C-O-C stretch (furan ring)

2'-Hydroxyacetophenone

~3000-2500 (broad)

O-H stretch (intramolecular H-
bond)

~1645

C=0 stretch

~1615, 1490

C=C stretch (aromatic ring)

Table 4: Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (m/z) Key Fragment lons (m/z)
Furyl Hydroxymethyl Ketone 126 95, 67, 39
2-Acetylfuran 110 95, 81, 53, 43
2'-Hydroxyacetophenone 136 121, 93, 65

Table 5: UV-Visible Spectral Data
Compound Amax (nm) Solvent
Furyl Hydroxymethyl Ketone ~270, ~315 Methanol
2-Acetylfuran 268, 307 Methanol
2'-Hydroxyacetophenone 252, 325 Ethanol
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization based on the specific instrument and
experimental conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

» 'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32
scans.

e 13C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a
frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient
number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance
(ATR) accessory.

o Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR
crystal. Apply pressure using the anvil to ensure good contact.

» Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* with a resolution of 4
cm~1, Typically, 16 or 32 scans are co-added to improve the signal quality. A background
spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

3. UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., methanol or ethanol) to an absorbance value below 1.5 AU.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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» Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use a
matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
The spectrum is recorded as absorbance versus wavelength, and the wavelength(s) of
maximum absorbance (Amax) are determined.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
such as dichloromethane or ethyl acetate.

 Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron
ionization (EI) source.

o Chromatographic Conditions: Use a suitable capillary column (e.g., a non-polar column like
DB-5ms). The oven temperature program is typically started at a low temperature (e.g., 50
°C), held for a few minutes, and then ramped up to a higher temperature (e.g., 250 °C) to
ensure elution of the compound.

e Mass Spectrometry: The mass spectrometer is operated in El mode at 70 eV. Data is
collected over a mass range of m/z 35-300.

Visualization of Experimental Workflow and
Structural Relationships

The following diagrams illustrate the logical workflow for spectroscopic characterization and the
structural relationships between the compared compounds.
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Spectroscopic Techniques
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Furyl Hydroxymethyl Ketone
CeHeOs3 M.W. 126.11

Lacks hydroxymethyl group,

retains furan and ketone Furan replaced by phenyl group

2-Acetylfuran

2'-Hydroxyacetophenone
CsHeO2 M.W. 110.11

CsHsO2 M.W. 136.15
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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